molecular formula C23H32N6O4S2 B590384 Hydroxythiovardenafil CAS No. 912576-30-8

Hydroxythiovardenafil

Cat. No.: B590384
CAS No.: 912576-30-8
M. Wt: 520.667
InChI Key: GXMTWHWNRQQKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxythiovardenafil involves multiple steps, starting from the basic structure of vardenafilThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems .

Chemical Reactions Analysis

Types of Reactions

Hydroxythiovardenafil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted analogues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroxythiovardenafil is unique due to the presence of a hydroxyethyl group and a thione group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogues. These structural differences can affect its potency, duration of action, and potential side effects .

Properties

IUPAC Name

2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O4S2/c1-4-6-20-24-16(3)21-23(34)25-22(26-29(20)21)18-15-17(7-8-19(18)33-5-2)35(31,32)28-11-9-27(10-12-28)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,25,26,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMTWHWNRQQKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912576-30-8
Record name Hydroxythiovardenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912576308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXYTHIOVARDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZM089IBKI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is significant about the detection of Hydroxythiovardenafil in a herbal dietary supplement?

A1: The detection of this compound in a herbal dietary supplement is significant because this compound is a structural analog of Vardenafil, a prescription medication used to treat erectile dysfunction []. The presence of this unlabeled pharmaceutical adulterant in a product marketed as a natural supplement raises serious concerns about consumer safety. This finding highlights the importance of rigorous testing and regulation of dietary supplements to protect public health. []

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